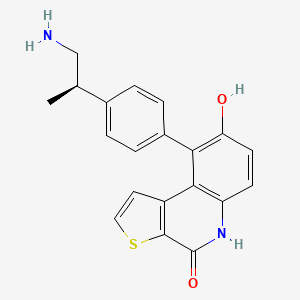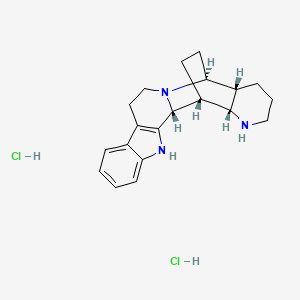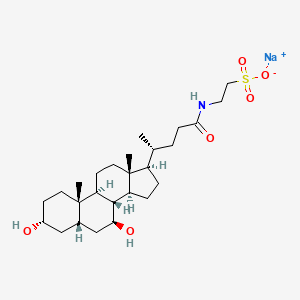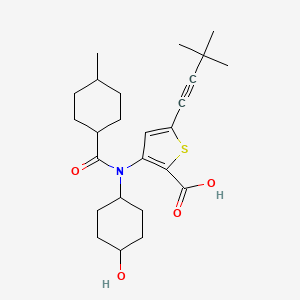
TCV-309 chloride
概要
説明
TCV-309 (chloride) is a potent and specific antagonist of platelet activating factor. It is known for its ability to inhibit platelet aggregation induced by platelet activating factor in both rabbit and human platelets. This compound has shown beneficial effects in conditions such as anaphylactic shock and endotoxin-induced hypotension .
準備方法
The synthesis of TCV-309 (chloride) involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods typically involve large-scale synthesis with stringent quality control measures to ensure high purity and efficacy .
化学反応の分析
TCV-309 (塩化物)は、アミドや芳香環などの官能基を含む有機化合物の典型的な反応を主に起こします。次の反応に関与する可能性があります。
置換反応: 一般的な試薬には、ハロゲン化剤と求核剤が含まれます。
酸化および還元反応: これらの反応はそれほど一般的ではありませんが、特定の条件下で起こる可能性があります。
加水分解: 水または水溶液の存在下で、TCV-309 (塩化物)は加水分解して構成成分を形成します。
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります .
4. 科学研究への応用
TCV-309 (塩化物)は、科学研究において幅広い用途があります。
化学: 血小板活性化因子拮抗薬に関する研究における参照化合物として使用されます。
生物学: 血小板凝集と白血球蓄積の阻害における役割について調査されています。
医学: アナフィラキシーショック、エンドトキシン誘発性低血圧、その他の炎症反応などの状態における潜在的な治療効果について探求されています。
科学的研究の応用
TCV-309 (chloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in studies involving platelet activating factor antagonists.
Biology: Investigated for its role in inhibiting platelet aggregation and leukocyte accumulation.
Medicine: Explored for its potential therapeutic effects in conditions like anaphylactic shock, endotoxin-induced hypotension, and other inflammatory responses.
Industry: Utilized in the development of new drugs targeting platelet activating factor pathways
作用機序
TCV-309 (塩化物)は、血小板上の受容体への血小板活性化因子の結合を特異的に阻害することにより、その効果を発揮します。この阻害は、血小板凝集を防ぎます。これは、血栓形成における重要なステップです。 関与する分子標的には、血小板活性化因子受容体と関連するシグナル伝達経路が含まれます .
6. 類似化合物の比較
TCV-309 (塩化物)と類似した化合物には、WEB 2086、BN 52021、CV 6209などの他の血小板活性化因子拮抗薬が含まれます。
- WEB 2086
- BN 52021
- CV 6209
TCV-309 (塩化物)は、血小板活性化因子誘発性血小板凝集を阻害する高い特異性と効力を持つため、ユニークです。 さまざまな実験モデルにおいて、他の拮抗薬と比較して優れた有効性を示しています .
類似化合物との比較
Similar compounds to TCV-309 (chloride) include other platelet activating factor antagonists such as:
- WEB 2086
- BN 52021
- CV 6209
TCV-309 (chloride) is unique due to its high specificity and potency in inhibiting platelet activating factor-induced platelet aggregation. It has shown superior efficacy in various experimental models compared to other antagonists .
特性
IUPAC Name |
2-[3-(N-(5-bromo-1-propylpyridin-1-ium-3-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33BrN4O4.ClH/c1-2-15-33-20-25(19-26(31)22-33)29(37)35(27-10-4-3-5-11-27)17-13-28(36)32-14-18-39-30(38)34-16-12-23-8-6-7-9-24(23)21-34;/h3-11,19-20,22H,2,12-18,21H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWMSZWQSYEBPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC(=CC(=C1)Br)C(=O)N(CCC(=O)NCCOC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34BrClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(S*,R*)-2-[(4-Hydroxy-4-phenyl-1-piperidinyl)methyl]-1-(4-methylphenyl)-cyclopropanecarboxylic acid methyl ester](/img/structure/B1139268.png)
![(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B1139269.png)





